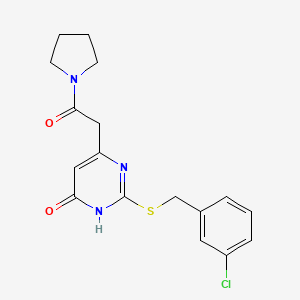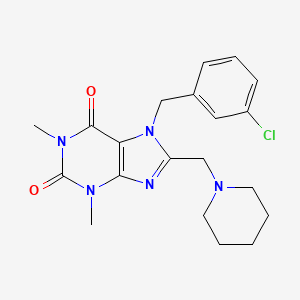![molecular formula C20H18ClN3O4S2 B2358315 N-[4-(4-clorofenil)-1,3-tiazol-2-il]-4-morfolin-4-ilsulfonilbenzamida CAS No. 324774-36-9](/img/structure/B2358315.png)
N-[4-(4-clorofenil)-1,3-tiazol-2-il]-4-morfolin-4-ilsulfonilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
La síntesis de este compuesto se ha explorado en el contexto de la actividad antiviral. Específicamente, dos derivados—7b y 7i—mostraron una prometedora actividad anti-virus del mosaico del tabaco (TMV) . Las investigaciones adicionales sobre su mecanismo de acción y aplicaciones potenciales contra otros virus podrían ser valiosas.
Propiedades antifúngicas
Los derivados de sulfonamida, incluidos los que contienen el grupo 1,3,4-tiadiazol, se han asociado con propiedades antifúngicas . Si bien los estudios específicos sobre los efectos antifúngicos de este compuesto son limitados, es un área que vale la pena explorar. Investigar su eficacia contra patógenos fúngicos como Candida albicans y Candida glabrata podría proporcionar información valiosa .
Potencial antibacteriano
Aunque no se ha estudiado directamente para los efectos antibacterianos, los compuestos relacionados con características estructurales similares han demostrado propiedades antibacterianas . Los investigadores podrían investigar si este compuesto exhibe efectos similares contra bacterias Gram-negativas u otras cepas bacterianas.
Aplicaciones herbicidas
Los derivados de sulfonamida se han investigado para propiedades herbicidas en la agricultura . Si bien este compuesto específico no se ha estudiado ampliamente en este contexto, sus características estructurales sugieren que podría explorarse como un herbicida potencial.
Otras actividades biológicas
Teniendo en cuenta las diversas bioactividades asociadas con las sulfonamidas y los 1,3,4-tiadiazoles, los investigadores podrían explorar aplicaciones adicionales. Estas podrían incluir efectos anticonvulsivos, interacciones con enzimas u otras actividades farmacológicas .
En resumen, N-[4-(4-clorofenil)-1,3-tiazol-2-il]-4-morfolin-4-ilsulfonilbenzamida es prometedor en varios dominios científicos. Las investigaciones y la experimentación adicionales revelarán su potencial completo y contribuirán a nuestra comprensión de sus aplicaciones multifacéticas. 🌟
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological systems, indicating the potential for diverse targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects . The specific pathways affected would depend on the compound’s targets and the biological context.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s targets and the biological context.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXOXZZZZHLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)





![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

